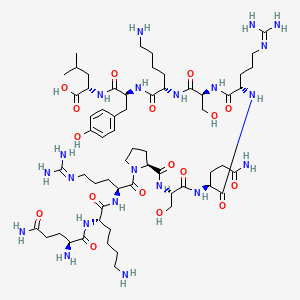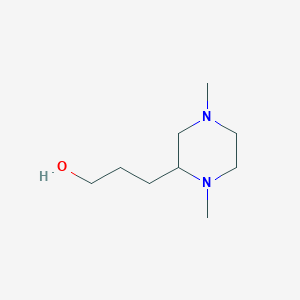
4-amino-N-(4-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C8H10N2O It is characterized by the presence of an amino group (-NH2) attached to a benzamide moiety, which is further linked to a 4-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoyl chloride with ammonia.
Amination: The benzamide undergoes amination to introduce the amino group, resulting in 4-aminobenzamide.
Coupling Reaction: The 4-aminobenzamide is then coupled with 4-methylpyridin-2-ylamine under suitable reaction conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or nitrous acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of the amino group.
Substituted Benzamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
4-Amino-N-(4-methylpyridin-2-yl)benzamide is similar to other benzamide derivatives, such as 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide and 4-(aminomethyl)piperidine. it is unique in its structure and potential applications. The presence of the methyl group on the pyridine ring and the specific arrangement of functional groups contribute to its distinct properties.
Comparison with Similar Compounds
4-Amino-N-(4-methylpyridin-2-yl)benzenesulfonamide
4-(Aminomethyl)piperidine
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
36845-05-3 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-amino-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-6-7-15-12(8-9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
DZNHKWPUFQKTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15350651.png)
![N-[(Piperazin-1-yl)methyl]propanamide](/img/structure/B15350655.png)


![[(2R,3R,4S,6S)-3-acetyloxy-6-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-4-yl] 2-acetyloxyacetate](/img/structure/B15350680.png)
![Acetamide,N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-YL)propyl]-](/img/structure/B15350682.png)


